Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

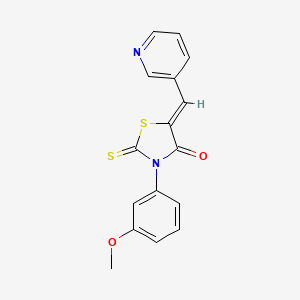

Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt (BSPP) is a water-soluble triarylphosphine salt . It forms coordination complexes with silver ions , and is extensively used in the synthesis of silver nanoparticles (AgNPs) .

Synthesis Analysis

BSPP is synthesized as a water-soluble triarylphosphine salt . It forms coordination complexes with silver ions, which is extensively used in the synthesis of silver nanoparticles (AgNPs) .Molecular Structure Analysis

The empirical formula of BSPP is C18H13K2O6PS2 · 2H2O . Its molecular weight is 534.62 . The SMILES string representation of BSPP is O.O. [K+]. [K+]. [O-]S (=O) (=O)c1ccc (cc1)P (c2ccccc2)c3ccc (cc3)S ( [O-]) (=O)=O .Chemical Reactions Analysis

BSPP is a ligand suitable for Suzuki-Miyaura Coupling . It forms coordination complexes with silver ions, which is extensively used in the synthesis of silver nanoparticles (AgNPs) .Physical and Chemical Properties Analysis

BSPP is a solid substance . It has a melting point of 98-102 °C . It is water-soluble .Applications De Recherche Scientifique

Gold Nanoparticle Stabilization

Bis(p-sulfonatophenyl)phenylphosphine (BSPP) has been utilized in stabilizing gold nanoparticles (AuNPs). A study by Ping et al. (2015) found that BSPP effectively maintained the stability of AuNPs in an aqueous solution, preventing aggregation even in the presence of moderate NaCl concentrations (Ping, Zhao, & Tianrui, 2015).

Gold Nanoclusters Synthesis and Phase Transfer

Zhong et al. (2011) demonstrated the use of BSPP in the synthesis and phase transfer of gold nanoclusters (Au NCs). The compound facilitated the transfer of Au NCs from an aqueous to an organic phase, contributing to the formation of core-shell Au@Ag2S nanoparticles (Zhong et al., 2011).

Particle Size Sorting

In research by Yang et al. (2005), a method employing K2 BSPP was developed for sorting and refining the sizes of Au and Pt nanoparticles from a diverse range of particle sizes. This process facilitated the production of metal nanoparticles with small diameters and narrow size distributions (Yang, Lee, & Too, 2005).

Hollow Pt Nanospheres Synthesis

Yang et al. (2006) reported the synthesis of hollow Pt nanospheres using BSPP to selectively remove Ag cores from Ag-Pt core-shell nanoparticles. This method allowed comparison of the catalytic activities of solid and hollow Pt particles under identical conditions (Yang, Lee, Too, & Valiyaveettil, 2006).

Protein Corona Study on Gold Nanoparticles

Johnston et al. (2017) explored the impact of colloidal stability on protein corona formation using gold nanoparticles coated with BSPP. The study highlighted the significant influence of surface modification on the composition and size of the protein corona in various biological media (Johnston et al., 2017).

Adsorption Study Using Quartz Crystal Microbalance

Glomm et al. (2006) used BSPP as a passivating layer on gold surfaces to study the adsorption of fluorescein-5-isothiocyanate (F5ITC). The research showed that the passivating layer significantly affected the surface coverage and binding mechanisms of F5ITC on gold surfaces (Glomm, Bidegain, Volden, & Sjöblom, 2006).

Silver Nanoprism Growth Mechanism

Xue et al. (2008) conducted a mechanistic study on the photomediated growth of silver nanoprisms, revealing that BSPP increases the solubility of Ag+ and acts as a buffer, influencing the redox cycles and the resulting prism thickness (Xue, Métraux, Millstone, & Mirkin, 2008).

Mécanisme D'action

Safety and Hazards

BSPP can cause slight to mild irritation of the skin . It is irritating to the nose, mucous membranes, and respiratory tract . Ingestion may be harmful . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

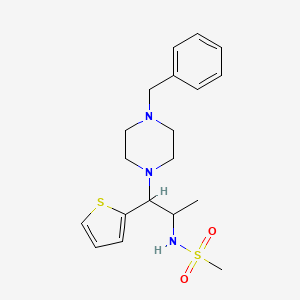

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt involves the reaction of p-sulfonatobenzaldehyde with phenylphosphine in the presence of a base to form Bis(p-sulfonatophenyl)phenylphosphine. This intermediate is then reacted with potassium hydroxide and water to form Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt.", "Starting Materials": [ "p-sulfonatobenzaldehyde", "phenylphosphine", "base", "potassium hydroxide", "water" ], "Reaction": [ "Step 1: React p-sulfonatobenzaldehyde with phenylphosphine in the presence of a base to form Bis(p-sulfonatophenyl)phenylphosphine.", "Step 2: React Bis(p-sulfonatophenyl)phenylphosphine with potassium hydroxide and water to form Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt." ] } | |

Numéro CAS |

308103-66-4 |

Formule moléculaire |

C18H15K2O7PS2 |

Poids moléculaire |

516.6 g/mol |

Nom IUPAC |

dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate |

InChI |

InChI=1S/C18H15O6PS2.2K.H2O/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;;;/h1-13H,(H,19,20,21)(H,22,23,24);;;1H2/q;2*+1;/p-2 |

Clé InChI |

PRAGZPSLQQRHKD-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O.[K+].[K+] |

SMILES canonique |

C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O.[K+].[K+] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2635582.png)

![1-({Cyclopropyl[(2-methoxyphenyl)methyl]amino}methyl)-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B2635584.png)

![4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2635587.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2635589.png)

![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2635590.png)

![5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2635592.png)

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2635596.png)

![2-chloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2635598.png)

![1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2635601.png)

![(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2635603.png)